molecular formula C10H8BrNO B15335926 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one

6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one

Cat. No.: B15335926
M. Wt: 238.08 g/mol
InChI Key: IZNQQPFXDKFDOD-UHFFFAOYSA-N
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Description

6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to a quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable quinoline derivative, followed by cyclopropanation to introduce the cyclopropane ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help in achieving the desired product efficiently. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and to elucidate the mechanisms of action of various biomolecules.

Mechanism of Action

The mechanism by which 6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one exerts its effects involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding pockets and to modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
  • 2H-Cyclopropa[a]naphthalen-2-one
  • 6-Bromo-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene

Uniqueness

6-Bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one is unique due to the presence of both a bromine atom and a cyclopropane ring fused to a quinoline system. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c11-5-1-2-9-7(3-5)6-4-8(6)10(13)12-9/h1-3,6,8H,4H2,(H,12,13)

InChI Key

IZNQQPFXDKFDOD-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NC3=C2C=C(C=C3)Br

Origin of Product

United States

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